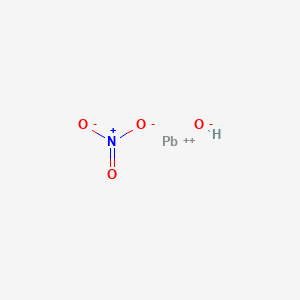

Lead hydroxide nitrate

Beschreibung

Eigenschaften

CAS-Nummer |

12268-84-7 |

|---|---|

Molekularformel |

HNO4Pb |

Molekulargewicht |

286.211 |

IUPAC-Name |

lead(2+);hydroxide;nitrate |

InChI |

InChI=1S/NO3.H2O.Pb/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |

InChI-Schlüssel |

UITIGCZPKSMPAB-UHFFFAOYSA-M |

SMILES |

[N+](=O)([O-])[O-].[OH-].[Pb+2] |

Herkunft des Produkts |

United States |

Ii. Synthesis Methodologies and Control over Material Architectures

Hydrothermal Synthesis Approaches for Crystalline Lead Hydroxide (B78521) Nitrates

Hydrothermal synthesis, a method involving chemical reactions in aqueous solutions at elevated temperatures and pressures, has proven effective for producing well-defined crystalline structures of lead hydroxide nitrates.

The pH of the reaction system is a critical parameter that governs the formation of different lead hydroxide nitrate (B79036) polymorphs. By carefully adjusting the pH during hydrothermal synthesis, a variety of crystalline structures can be selectively obtained. For instance, a series of lead(II) nitrate compounds have been synthesized by systematically varying the pH. researchgate.netresearchgate.net

Research has demonstrated a positive correlation between the pH value and the ratio of lead to hydroxide ions (Pb/OH⁻) in the resulting molecular structures. researchgate.netresearchgate.net This relationship directly contributes to the structural diversity observed. At different pH levels, distinct polymorphs with unique crystal structures are formed. For example, Pb₂₀O₆(OH)₁₆(NO₃)₁₂ and Pb₂O(OH)NO₃ are two such compounds crystallized under different pH conditions. researchgate.netresearchgate.net The former possesses a structure with infinite cationic chains, while the latter is characterized by alternating cationic and anionic layers, creating a 3D framework. researchgate.netresearchgate.net Another polymorph, Pb₄(OH)₄₄, crystallizes in a noncentrosymmetric space group and has been noted for its nonlinear optical properties. researchgate.netresearchgate.net The dominant crystalline phases in precipitates, such as lead hydroxide nitrate (Pb₂(OH)₃NO₃) and various lead oxide hydroxide nitrates (e.g., Pb₃O₂(OH)(NO₃)), are also influenced by the pH of the suspension. nih.govmdpi.com

Table 1: Influence of pH on this compound Polymorphs

| pH Condition | Resulting Polymorph | Crystal System/Space Group | Structural Features |

|---|---|---|---|

| Varied | Pb₂₀O₆(OH)₁₆(NO₃)₁₂ | Triclinic, P1̅ | Infinite cationic chains of [Pb₂₀O₆(OH)₁₆]∞ researchgate.netresearchgate.net |

| Varied | Pb₂O(OH)NO₃ | Orthorhombic, Pbca | Alternating cationic [Pb₂O(OH)]∞ layers and anionic [NO₃]⁻ layers researchgate.netresearchgate.net |

| Varied | Pb₄(OH)₄₄ | Monoclinic, Cc | Noncentrosymmetric structure researchgate.netresearchgate.net |

Template-assisted synthesis is a strategic approach to control the morphology and dimensions of the final product. yonsei.ac.kr This technique involves using a pre-existing nanostructured entity, or template, to guide the formation of the desired material. yonsei.ac.krscientific.net While specific research on template-assisted hydrothermal synthesis of this compound is not extensively detailed, the principles can be inferred from similar systems. For instance, polyethylene (B3416737) glycol (PEG-6000) has been successfully used as a template in the hydrothermal synthesis of yttrium oxide hydroxide nitrate nanorods, a structurally related compound. scientific.net In this process, the template directs the growth of the crystalline structure, and in the case of the yttrium compound, a dissolution-recrystallization process was proposed for the nanorod formation. scientific.net

Similarly, bio-templates like corn starch have been employed as capping agents in the synthesis of lead oxide nanoparticles to prevent aggregation and control morphology, resulting in slightly agglomerated rod-like shapes. jacsdirectory.com In other hydrothermal systems, sodium citrate (B86180) has been used as a template to control the composition and morphology of calcium-phosphate coatings, where the amount of the citrate template dictates the final nanostructure, shifting from needle-like to flake-like morphologies. mdpi.com These examples highlight the potential of using various organic molecules and polymers as templates to achieve morphologically controlled this compound structures through hydrothermal methods.

The concentrations of precursors and the kinetics of the reaction are pivotal in determining the crystallization process, including the phase, morphology, and size of the resulting particles. yonsei.ac.krdergipark.org.tr In hydrothermal synthesis, the reaction rate constant increases exponentially with temperature, and the high-pressure environment can accelerate hydrolysis and ion reaction rates. nih.gov

The concentration of the feedstock has a direct impact on the morphology of the synthesized particles. yonsei.ac.kr For example, in the hydrothermal synthesis of lead titanate, varying the feedstock concentration from 0.05 M to 0.125 M resulted in morphologies changing from tabular to cubic to aggregated platelike shapes. yonsei.ac.kr This is because the precursor concentration affects the degree of supersaturation, which in turn dictates the nucleation and growth mechanism. yonsei.ac.krresearchgate.net For some systems, like zinc oxide synthesized from zinc nitrate, a higher initial precursor concentration leads to a growth mechanism known as Ostwald ripening, where larger particles grow at the expense of smaller ones. dergipark.org.tr

The molar ratio of reactants, such as the precipitant-to-metal ion ratio, significantly influences both the kinetics of the chemical reaction and the properties of the precipitate. mdpi.com A higher molar ratio can increase the reaction rate by providing an excess of hydroxide ions, leading to faster precipitation. mdpi.com The kinetics of hydrothermal crystallization can be complex, often involving a dissolution-recrystallization mechanism where an initial amorphous phase dissolves and then recrystallizes into a stable crystalline phase. researchgate.net The rates of these processes are strongly dependent on factors like temperature and the concentration of mineralizers (e.g., KOH). researchgate.netkoreascience.kr

Template-Assisted Synthesis of Morphologically Controlled Lead Hydroxide Nitrates

Chemical Precipitation Techniques for this compound Fabrication

Chemical precipitation is a widely used and cost-effective method for synthesizing this compound and related compounds. mdpi.com This technique involves the reaction of dissolved metal ions with a precipitating agent to form an insoluble solid. mdpi.com

Co-precipitation is a versatile method for producing nanomaterials. Nanoparticles of lead(II) hydroxide have been successfully prepared using a chemical co-precipitation method involving the mixing of lead(II) nitrate and sodium hydroxide solutions. researchgate.netresearchgate.net In a typical synthesis, precise amounts of the reagents are dissolved separately and then mixed under stirring to form a precipitate. researchgate.net This method allows for the production of nanoparticles with specific sizes and morphologies. researchgate.netresearchgate.net For instance, lead oxide nanoparticles have also been synthesized via co-precipitation using lead nitrate and sodium hydroxide as precursors. troindia.in The process often involves careful control of parameters like the rate of addition of the precipitating agent and the duration of the reaction to achieve the desired particle characteristics. troindia.in

The formation of various basic lead nitrate species can be achieved through controlled precipitation. The basicity of the precipitated lead hydroxide nitrates has been observed to increase with the rising pH of the suspension. mdpi.com By carefully controlling the reaction conditions, such as using dilute solutions, specific compounds like Pb₂(OH)₃(NO₃) can be crystallized. mdpi.com The process often involves the reaction of a lead nitrate solution with an alkali solution, like sodium hydroxide. mdpi.com It is noted that preventing the formation of basic lead nitrate is sometimes a specific goal in other processes, such as the production of pure basic lead carbonate, which underscores the need for precise control over the reaction environment to selectively synthesize the desired this compound species. google.com The choice of precipitating agent, such as various sodium and calcium salts (chlorides, carbonates, sulfates), can also influence the efficiency and nature of the lead precipitation from a lead nitrate solution. scirp.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pbₓ(OH)ᵧ(NO₃)₂ |

| Lead(II) nitrate | Pb(NO₃)₂ |

| Lead hydroxide | Pb(OH)₂ |

| Lead oxide hydroxide nitrate | e.g., Pb₃O₂(OH)(NO₃) |

| di-Lead hydroxide nitrate | Pb₂(OH)₃NO₃ |

| Yttrium oxide hydroxide nitrate | Y₄O(OH)₉NO₃ |

| Polyethylene glycol | C₂ₙH₄ₙ₊₂Oₙ₊₁ |

| Corn Starch | (C₆H₁₀O₅)ₙ |

| Sodium citrate | Na₃C₆H₅O₇ |

| Calcium-phosphate | Caₓ(PO₄)ᵧ |

| Lead titanate | PbTiO₃ |

| Zinc oxide | ZnO |

| Zinc nitrate | Zn(NO₃)₂ |

| Potassium hydroxide | KOH |

| Sodium hydroxide | NaOH |

| Lead oxide | PbO |

| Basic lead carbonate | e.g., 2PbCO₃·Pb(OH)₂ |

| Sodium chloride | NaCl |

| Calcium chloride | CaCl₂ |

| Sodium carbonate | Na₂CO₃ |

| Calcium carbonate | CaCO₃ |

| Sodium sulfate (B86663) | Na₂SO₄ |

Impact of Additives and Surfactants on Particle Growth and Morphology

The morphology and growth of this compound particles can be significantly influenced by the introduction of additives and surfactants during synthesis. These molecules can act as templates, capping agents, or growth inhibitors, thereby controlling the size and shape of the resulting nanomaterials. rsc.org

Surfactants, molecules with both hydrophilic and hydrophobic parts, are commonly used to stabilize nanoparticles and control their morphology. mdpi.com Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been shown to be effective in modifying the crystal growth of various materials. rsc.orgmdpi.com For instance, in the synthesis of other hydroxide-based nanostructures, CTAB is believed to interact with hydroxide ions, promoting the formation of specific crystalline structures and preventing particle agglomeration, especially during hydrothermal treatments. rsc.org The concentration of the surfactant is a critical parameter; different concentrations can lead to variations in particle size and dispersion. For example, at low concentrations, a surfactant might have minimal effect, while at optimal concentrations, it can lead to well-dispersed nanoparticles. However, excessive amounts can inhibit growth, resulting in very small particles. nih.gov

The mechanism often involves the adsorption of surfactant molecules onto the surfaces of growing crystal nuclei. bwise.kr This selective adsorption can inhibit growth along certain crystallographic axes, leading to anisotropic growth and the formation of specific morphologies such as nanorods, nanowires, or nanoplates. bwise.krnovapublishers.com The structure of the surfactant itself, including the length of its hydrocarbon tail, plays a crucial role in directing the final morphology of the nanoparticles. royalsocietypublishing.orgiieta.org

In the context of lead-based systems, polyvinylpyrrolidone (B124986) (PVP) has been used as a surfactant in the sonochemical synthesis of lead oxide nanostructures from lead nitrate and a hydroxide source. The presence of PVP helps in obtaining smaller and more uniformly shaped particles by preventing agglomeration. nih.gov Similarly, other additives and surfactants like polyethylene glycol (PEG) and various amines have been employed in the synthesis of different nanomaterials to control their structure. rsc.orgmdpi.com While not always essential for the formation of nanomaterials, the use of these agents provides a high degree of control over the final particle size and morphology. rsc.org

Table 1: Impact of Surfactants on Nanoparticle Morphology

| Surfactant/Additive | Role | Effect on Morphology |

| Cetyltrimethylammonium bromide (CTAB) | Capping agent, growth inhibitor | Can lead to the formation of nanorods and prevents agglomeration. rsc.orgmdpi.com |

| Polyvinylpyrrolidone (PVP) | Surfactant/Stabilizer | Prevents agglomeration, leading to smaller, more uniform particles. nih.gov |

| Polyethylene glycol (PEG) | Template, growth inhibitor | Can influence the formation of various nanostructures. rsc.org |

| Amines | Stabilizers | Can control particle size and monodispersity. mdpi.com |

Novel Synthetic Routes and Mechanistic Investigations

Electrochemical Synthesis Pathways for this compound Formation

Electrochemical methods offer a versatile approach for the synthesis of lead-based compounds, including this compound and its derivatives. These techniques allow for the controlled deposition of materials onto an electrode surface by manipulating parameters such as potential, current, and electrolyte composition. acs.orgresearchgate.netsoton.ac.uk

One prominent electrochemical pathway involves the cathodic reduction of nitrate ions in the presence of lead ions (Pb²⁺). researchgate.net In this process, the local pH at the electrode surface increases due to the electrochemical generation of hydroxide ions (OH⁻). researchgate.netrsc.org This localized increase in pH leads to the precipitation of lead hydroxide (Pb(OH)₂) on the electrode. acs.orgresearchgate.netsoton.ac.uk The lead hydroxide can then react with lead nitrate present in the solution to form this compound.

The general mechanism can be described by the following reactions:

Generation of hydroxide ions: This can occur through the reduction of nitrate ions or the reduction of dissolved oxygen. acs.orgresearchgate.netsoton.ac.uk

Precipitation of lead hydroxide: Pb²⁺ + 2OH⁻ → Pb(OH)₂ acs.orgresearchgate.netsoton.ac.uk

The morphology and composition of the deposited material are highly dependent on the experimental conditions. For instance, at room temperature, nanoparticle morphologies are often observed. acs.orgresearchgate.netsoton.ac.uk The applied potential and deposition time also play a crucial role in determining the final structure. acs.orgresearchgate.netsoton.ac.uk It has been proposed that electrodeposited lead nanoparticles can act as catalysts for the generation of hydroxide ions, which in turn drives the formation of lead hydroxide. acs.orgresearchgate.netsoton.ac.uk

Sol-Gel Methods and Solid-State Reaction Studies

Sol-gel synthesis is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. scispace.com This method offers advantages such as high purity, homogeneity, and the ability to control the final product's form at lower temperatures compared to traditional solid-state reactions. scispace.com

In a typical sol-gel process for mixed metal oxides, metal precursors like nitrates are dissolved in a suitable solvent, often with a complexing agent such as citric acid or ethylene (B1197577) glycol. rsc.orgosti.gov The solution then undergoes hydrolysis and condensation reactions to form a sol, which upon further processing, turns into a gel. scispace.com The pH of the solution is a critical parameter, as it influences the stability of the metal complexes and can prevent the unwanted precipitation of metal hydroxides. scispace.comrsc.org

For lead-containing systems, lead nitrate can be used as the precursor. osti.gov The sol-gel process can be adapted to synthesize lead-based materials by carefully controlling the reaction conditions. While specific sol-gel routes for pure this compound are not extensively detailed in the provided results, the principles of sol-gel chemistry for other layered double hydroxides (LDHs) and mixed metal oxides are well-established and can be applied. rsc.orgresearchgate.net For instance, the hydrolysis of metal precursors in the presence of a base can lead to the formation of hydroxide-containing structures. researchgate.net

Solid-state reactions, which involve the heating of solid reactants to produce a desired product, can also be employed. For example, heating lead nitrate can lead to its decomposition to form lead(II) oxide, but under specific conditions, basic lead nitrates can be formed. wikidoc.org

Green Chemistry Approaches to this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. basel.int In the context of this compound synthesis, green approaches aim to use more environmentally friendly reagents and conditions.

One approach is the use of biosynthesis methods. For example, gelatin, a natural protein, has been used as a "green" stabilizer in the synthesis of lead oxide nanoparticles from lead nitrate. tandfonline.com Gelatin acts as a capping agent, controlling the growth and preventing the agglomeration of the nanoparticles. tandfonline.com The process involves dissolving lead nitrate and gelatin in water, followed by heating to induce the formation of the desired product. tandfonline.com

Another green chemistry principle is the use of water as a solvent, which is a benign and readily available medium. Many of the precipitation methods for this compound and related compounds already utilize aqueous solutions. ontosight.aimdpi.com

Furthermore, developing efficient recycling processes for lead-containing waste, such as from lead-acid batteries, is a key aspect of green chemistry. basel.intgoogle.com Hydrometallurgical processes, which involve leaching and precipitation from aqueous solutions, are considered more environmentally friendly than traditional pyrometallurgical methods as they can have higher recovery rates, lower energy consumption, and reduced pollution. google.com These processes can be designed to recover lead in the form of lead nitrate, which can then be used as a precursor for synthesizing other lead compounds, including this compound. google.com

Iii. Advanced Structural Elucidation and Crystallography

Single-Crystal X-ray Diffraction Analysis of Lead Hydroxide (B78521) Nitrate (B79036) Polymorphs

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information for crystalline solids. By analyzing the diffraction pattern of a single, well-ordered crystal, researchers can determine the precise positions of atoms within the crystal lattice.

The fundamental building block of a crystal is the unit cell, which is defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the symmetry operations described by its space group. Different polymorphs of lead hydroxide nitrate exhibit distinct unit cell parameters and space groups.

For instance, a significant study on an anthropogenically formed basic lead nitrate, Pb₂(OH)₃(NO₃), determined its crystal structure using single-crystal X-ray diffraction data. geoscienceworld.orggeologyscience.ru The compound was found to be orthorhombic, belonging to the space group Immm. geoscienceworld.orggeologyscience.ru In contrast, another this compound phase, Pb₄(OH)₄₄, crystallizes in the monoclinic space group Ia. rsc.org A series of lead(II) nitrates synthesized hydrothermally at different pH values also revealed different crystal systems; Pb₂₀O₆(OH)₁₆(NO₃)₁₂ crystallizes in the centrosymmetric space group P1̅, while Pb₂O(OH)NO₃ is in the space group Pbca. nih.gov Another polymorph, Pb₄(OH)₄₄, has been reported to crystallize in the noncentrosymmetric space group Cc. nih.gov

Associated with Pb₂(OH)₃(NO₃) is another nitrate, Pb₁₃O₈(OH)₆(NO₃)₄, which is rhombohedral with the space group R3̅. geoscienceworld.orggeologyscience.ru Earlier studies on Pb₂(OH)₃(NO₃) had proposed an orthorhombic subcell, which was later understood to be related to a larger supercell. geoscienceworld.orggeoscienceworld.org

Table 1: Unit Cell Parameters and Space Groups of Selected this compound Polymorphs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound | Pb₂(OH)₃(NO₃) | Orthorhombic | Immm | 8.314(2) | 8.545(2) | 17.210(3) | 90 | 90 | 90 | geoscienceworld.orggeologyscience.ru |

| This compound | Pb₄(OH)₄₄ | Monoclinic | Ia | 18.251(5) | 17.206(5) | 18.588(12) | 90 | 91.90(4) | 90 | rsc.org |

| Lead Oxide Hydroxide Nitrate | Pb₁₃O₈(OH)₆(NO₃)₄ | Rhombohedral | R3̅ | 10.263(1) | 10.263(1) | 25.454(5) | 90 | 90 | 120 | geoscienceworld.orggeologyscience.ru |

| Lead Oxide Hydroxide Nitrate | Pb₂₀O₆(OH)₁₆(NO₃)₁₂ | Triclinic | P1̅ | - | - | - | - | - | - | nih.gov |

| Lead Oxide Hydroxide Nitrate | Pb₂O(OH)NO₃ | Orthorhombic | Pbca | - | - | - | - | - | - | nih.gov |

| This compound | Pb₄(OH)₄₄ | Monoclinic | Cc | - | - | - | - | - | - | nih.gov |

A key feature of many basic lead salts is the formation of polynuclear lead-oxygen/hydroxide clusters. Single-crystal X-ray diffraction is instrumental in elucidating the precise geometry of these clusters.

In the orthorhombic structure of Pb₂(OH)₃(NO₃), a previously unknown cuboid [Pb₈(OH)₁₂]⁴⁺ cluster was identified. geoscienceworld.orggeologyscience.ru This layered structure contains these complex clusters along with nitrate groups. geoscienceworld.orggeologyscience.ru The [Pb₄(OH)₄]⁴⁺ cluster is another common motif, observed in the monoclinic phase of Pb₄(OH)₄₄. rsc.org In this structure, the four lead atoms form a distorted tetrahedron, with the hydroxide groups situated above the faces of the Pb₄ tetrahedron. rsc.org This arrangement results in a trigonal-pyramidal coordination of nearest-neighbor oxygen atoms around each lead atom. rsc.org The average Pb-Pb distance within this cluster is 3.785(4) Å. rsc.org The study of various lead hydroxide and oxide nitrates has led to a broader understanding of the diversity of [Pbₓ²⁺(O,OH)y]ⁿ⁺ clusters. geoscienceworld.org

Hydrogen bonds play a crucial role in stabilizing the crystal structures of lead hydroxide nitrates, influencing their physical and chemical properties. These interactions, primarily between the hydroxide groups and the oxygen atoms of the nitrate ions or other hydroxide groups, create extended networks within the crystal.

Elucidation of Pb-(O,OH) Cluster Geometries

Powder X-ray Diffraction Studies of Crystalline Phases

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. It is particularly useful for analyzing polycrystalline materials and mixtures.

In the synthesis of lead hydroxide nitrates, PXRD is routinely used to identify the crystalline products and to check for the presence of impurities or unreacted starting materials. at.uaresearchgate.net By comparing the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database, the phases present in a sample can be identified. mdpi.comresearchgate.net

For example, in studies of the reaction between lead(II) oxide and aqueous lead nitrate, PXRD was used to identify three distinct crystalline phases of basic lead nitrates. at.ua Similarly, when this compound is precipitated from solution under varying pH conditions, PXRD can be used to identify the dominant polymorphs formed, such as this compound (Pb₂(OH)₃NO₃) and various lead oxide hydroxide nitrates. mdpi.com The presence of sharp, well-defined peaks in the XRD pattern is indicative of a highly crystalline material. researchgate.net

When a sample contains a mixture of different crystalline phases, PXRD can be used not only to identify the components but also to determine their relative proportions. This is known as quantitative phase analysis (QPA). QPA is important in understanding the reaction pathways and optimizing synthesis conditions to obtain a pure phase.

In systems where multiple this compound phases can coexist, such as those formed by varying the pH or the ratio of reactants, QPA can reveal how these parameters influence the product distribution. mdpi.comrsc.org For instance, as the pH of a precipitation reaction is increased, PXRD patterns might show the emergence of new peaks corresponding to different lead oxide hydroxide nitrate phases, while the intensities of peaks from other phases decrease. mdpi.com By analyzing the relative intensities of the diffraction peaks characteristic of each phase, their weight fractions in the mixture can be estimated. This is crucial for controlling the synthesis of a specific this compound polymorph with desired properties.

In Situ Powder Diffraction for Phase Transformation Monitoring

In situ powder X-ray diffraction (XRD) is a powerful technique for studying the dynamic structural changes in crystalline materials under non-ambient conditions, such as elevated temperatures or controlled atmospheres. acs.orgosti.gov This method allows for the real-time monitoring of phase transformations, solid-state reactions, and decomposition pathways by recording diffraction patterns continuously as conditions are varied. acs.orgmdpi.com

While specific studies applying in situ XRD to the phase transformations of this compound (Pb₂(OH)₃(NO₃)) are not extensively detailed in the reviewed literature, the technique's utility can be understood from research on analogous compounds. For instance, in situ synchrotron XRD has been successfully employed to investigate the hydrothermal synthesis and subsequent thermal decomposition of basic bismuth(III) nitrates. rsc.org These studies revealed the transformation pathways from various hydrated precursor phases to the final α-Bi₂O₃ oxide product, identifying intermediate compounds formed during the process. rsc.org

Similarly, the thermal behavior of other lead-containing compounds has been effectively characterized using this method. In situ high-temperature powder XRD on pyromorphite (B1263725) (Pb₁₀(PO₄)₆Cl₂), for example, allowed for the determination of thermal expansion coefficients and monitored the mineral's decomposition into lead phosphate (B84403) and lead dioxide at high temperatures. mdpi.com The technique is sensitive enough to track shifts in diffraction peak positions and changes in intensity, which correlate to structural evolution and phase transitions. mdpi.com The analysis of kinetic data from such experiments can also yield the activation energy for decomposition processes, as demonstrated in studies on formamidinium lead iodide, where the transformation to lead(II) iodide was tracked. acs.org

Given these examples, in situ XRD stands as an essential, albeit not yet fully reported, tool for elucidating the thermal stability and decomposition mechanism of this compound. Such an investigation would map the sequence of structural changes, identify any intermediate phases (such as various lead oxide nitrates or lead oxides), and determine the precise conditions under which these transformations occur.

Electron Diffraction and Microscopy for Nanostructural Characterization

Electron microscopy techniques are indispensable for characterizing materials at the nanoscale. For derivatives of this compound, such as lead hydroxide nanostructures synthesized from lead(II) nitrate precursors, these methods provide direct visualization of their morphology, size, and atomic arrangement. undip.ac.id Techniques including selected-area electron diffraction (SAED), transmission electron microscopy (TEM), and high-resolution transmission electron microscopy (HRTEM) offer complementary information crucial for understanding the properties of these nanomaterials.

Selected-Area Electron Diffraction (SAED) for Single Crystallinity

Selected-area electron diffraction (SAED) is a technique used in transmission electron microscopy to determine the crystal structure of a specimen. By isolating a specific area of the sample with an aperture, a diffraction pattern can be generated from that region alone. A pattern of sharp, regularly spaced spots indicates a single-crystalline material, whereas a pattern of rings is characteristic of a polycrystalline or amorphous sample.

In the study of lead hydroxide nanostructures derived from lead nitrate, SAED has been instrumental in confirming their crystalline nature. For lead hydroxide nanorods prepared via a liquid-phase chemical reaction, SAED patterns have confirmed their single-crystal structure. researchgate.net

Table 1: SAED Analysis of Lead Hydroxide Nanostructures

| Material | Synthesis Method | SAED Findings | Inferred Crystal Structure | Source |

|---|---|---|---|---|

| Lead Hydroxide Nanorods | Liquid-phase reaction of lead nitrate and potassium hydroxide | Spot diffraction pattern confirming single crystallinity | Hexagonal | researchgate.net |

Transmission Electron Microscopy (TEM) for Morphology and Size Distribution

Transmission electron microscopy (TEM) provides high-resolution, two-dimensional images of a sample, revealing its morphology, size, and aggregation state. This technique is fundamental for understanding the physical dimensions of nanomaterials.

Studies on lead hydroxide synthesized from lead(II) nitrate and sodium hydroxide have utilized TEM to characterize the resulting nanostructures. These analyses have revealed distinct morphologies, such as nanorods, with specific size distributions. researchgate.net Another study described the formation of porous, flower-like structures of lead oxide synthesized from a lead hydroxide precursor. undip.ac.id

Table 2: Morphological and Size Analysis of Lead Hydroxide Derivatives via TEM

| Material | Observed Morphology | Length | Diameter/Particle Size | Source |

|---|---|---|---|---|

| Lead Hydroxide Nanorods | Rod-like | ~50 µm | 20-500 nm | researchgate.net |

| Lead Oxide (from Pb(OH)₂ precursor) | Porous, coral flower-like | N/A | ~0.622 µm (average) | undip.ac.id |

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure

High-resolution transmission electron microscopy (HRTEM) offers even greater magnification than conventional TEM, enabling the direct visualization of the crystallographic lattice of a material. The resulting images show the arrangement of atomic columns as lattice fringes, and the distance between these fringes corresponds to the interplanar spacing of the crystal.

For lead-based nanomaterials, HRTEM is used to confirm the degree of crystallinity and identify the specific crystallographic planes. While detailed HRTEM studies specifically on this compound are scarce, the technique's application is documented for related lead hydroxide nanorods. researchgate.net Analysis of HRTEM images allows for the measurement of lattice spacing, which can then be indexed to a specific crystal structure, providing definitive evidence of the material's atomic arrangement and preferred growth direction.

Table 3: HRTEM Analysis of Lead Hydroxide Derivatives

| Material | Key Findings | Source |

|---|---|---|

| Lead Hydroxide Nanorods | HRTEM analysis was noted as a method for observing the lattice structure. | researchgate.net |

Iv. Spectroscopic and Electronic Structure Investigations

Vibrational Spectroscopy Characterization of Lead Hydroxide (B78521) Nitrates

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within lead hydroxide nitrates and for understanding their structural arrangement. nanografi.com

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the hydroxyl (OH) and nitrate (B79036) (NO₃⁻) groups present in lead hydroxide nitrates. upi.edu The presence of hydroxyl groups is confirmed by absorption bands in specific regions of the infrared spectrum. A broad absorption band observed between 3250 and 3650 cm⁻¹ is indicative of O-H stretching vibrations, often broadened due to hydrogen bonding. upi.edumsu.edu For instance, in precipitates of basic lead nitrates, a visible peak around 3385 cm⁻¹ is attributed to the stretching vibrations of the O-H band. researchgate.netmdpi.com Another peak related to the O-H group, corresponding to bending vibrations, can be observed around 1330 cm⁻¹. researchgate.netmdpi.com

The nitrate ion (NO₃⁻) also exhibits distinct absorption bands in the FTIR spectrum. A strong, broad absorption band typically appears in the range of 1350-1380 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the nitrate group. upi.edumaterialsciencejournal.org The presence of this band, along with the hydroxyl bands, suggests the formation of lead hydroxide nitrate. researchgate.netmdpi.com Weaker bands associated with other nitrate vibrational modes can also be observed. upi.edu The presence of a Pb-O bond can be identified by a peak around 584 cm⁻¹, indicating the potential for lead oxide species within the precipitate. researchgate.netmdpi.com

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (O-H) | Stretching | ~3385 | researchgate.netmdpi.com |

| Hydroxyl (O-H) | Bending | ~1330 | researchgate.netmdpi.com |

| Nitrate (NO₃⁻) | Asymmetric Stretching | 1350-1380 | upi.edumaterialsciencejournal.org |

| Lead-Oxygen (Pb-O) | Asymmetric Stretching | ~584 | researchgate.netmdpi.com |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the change in polarizability of a molecule during vibration. nanografi.com This technique is particularly effective for studying the nonpolar bonds and for obtaining a unique "fingerprint" of the material's molecular structure. anton-paar.comspectroscopyonline.com For nitrate-containing compounds, Raman spectroscopy can clearly identify the symmetric stretching mode (ν₁) of the NO₃⁻ ion, which appears as a strong, sharp peak. researchgate.net In the case of lead nitrate, this peak is observed around 1044.8 cm⁻¹. researchgate.net

For instance, the presence of distinct hydroxyl stretching and bending modes in the FTIR spectrum confirms the incorporation of hydroxide ions into the lead nitrate structure. researchgate.netmdpi.com The frequencies of these modes can be influenced by hydrogen bonding within the crystal lattice. geoscienceworld.org Similarly, the vibrational modes of the nitrate ion can be affected by its coordination environment. Asymmetric solvation or coordination can lift the degeneracy of certain vibrational modes, leading to the splitting of spectral bands. berkeley.edu

The correlation between vibrational modes and crystal structure is further exemplified by the analysis of different this compound phases. For example, the Raman spectrum of the [Pb₄(OH)₄]⁴⁺ cluster is directly related to the tetrahedral arrangement of lead atoms and the facial capping of hydroxide groups. rsc.org By analyzing the number, position, and intensity of the spectral bands, it is possible to deduce information about the symmetry of the molecule and the nature of the chemical bonds. acs.org This detailed correlation allows for the differentiation between various this compound compounds and provides a deeper understanding of their structural properties. acs.org

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Visible absorption and photoluminescence, are employed to investigate the electronic structure of lead hydroxide nitrates, such as determining the optical band gap and studying electronic transitions.

UV-Visible spectroscopy is a key technique for determining the optical band gap of semiconductor materials, as it probes the electronic transitions between the valence band and the conduction band. The absorption of UV or visible light by the material excites electrons from the valence band to the conduction band, and the minimum energy required for this transition corresponds to the optical band gap.

For lead-based nanoparticles, UV-Visible spectroscopy can confirm their formation and provide an estimate of their band gap. For instance, lead oxide nanoparticles have shown maximum absorption wavelengths around 210-260 nm. researchgate.netmedcraveonline.com The band gap of lead hydroxide nanoparticles has been reported to be around 5.41 eV. researchgate.net In another study, a this compound, Pb₁₆(OH)₁₆(NO₃)₁₆, was found to have a measured direct band gap of approximately 3.78 eV. aip.org The optical band gap of materials can be influenced by factors such as particle size, with a decrease in particle size often leading to an increase in the band gap due to quantum confinement effects. everant.org

The analysis of the UV-Visible absorption spectrum, often presented as a plot of absorbance versus wavelength, allows for the calculation of the absorption coefficient. By plotting a function of the absorption coefficient against photon energy (a Tauc plot), the optical band gap can be determined. materialsciencejournal.org

Interactive Data Table: Optical Band Gaps of Lead-Based Compounds

| Compound | Band Gap (eV) | Method | Reference |

| Lead (II) hydroxide nanoparticles | 5.41 (Direct) | UV-Vis Spectroscopy | researchgate.net |

| Pb₁₆(OH)₁₆(NO₃)₁₆ | 3.78 (Direct) | UV-Vis Spectroscopy | aip.org |

| Lead oxide (PbO) nanoparticles | 3.25 - 3.40 | UV-Vis Spectroscopy | everant.org |

Photoluminescence (PL) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions in materials. These methods involve exciting the material with photons of a certain energy and then measuring the emitted light as the excited electrons relax to lower energy states. The resulting spectrum provides information about the available electronic energy levels and the efficiency of radiative recombination processes.

In the context of lead-containing materials, fluorescence spectroscopy has been used to study the interaction of lead ions with other molecules. For example, the addition of Pb²⁺ ions can cause a significant decrease, or quenching, of the fluorescence intensity of a sensing molecule, indicating the formation of a complex. rsc.org This phenomenon can be used for the detection of lead ions.

For lead hydroxide nitrates, photoluminescence studies can reveal details about their electronic structure and defect states. While specific PL studies on pure this compound are not extensively detailed in the provided context, the general principles apply. The emission spectra can show peaks corresponding to band-to-band transitions as well as transitions involving defect levels within the band gap. The intensity and position of these peaks can be influenced by the material's crystallinity, particle size, and the presence of impurities. For materials like Pb₁₆(OH)₁₆(NO₃)₁₆, theoretical calculations of the electronic band structure can help in mapping the allowed optical transitions that would be observed in absorption and emission spectra. aip.org

Anisotropy in Optical Dispersion Properties

The optical properties of lead hydroxide nitrates are of significant interest due to their potential applications in nonlinear optics. Studies have revealed that these compounds exhibit considerable optical anisotropy, which is the directional dependence of a material's optical properties.

Theoretical calculations performed on single crystals of acentric lead nitrate hydroxide, specifically the Pb₁₆(OH)₁₆(NO₃)₁₆ variant, have provided deep insights into its electronic structure and optical characteristics. aip.orguobasrah.edu.iq These investigations confirm the existence of significant anisotropy, including negative uniaxial anisotropy and positive birefringence. aip.orguobasrah.edu.iqresearchgate.net Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. The calculated energy band gap for this compound is approximately 3.70 eV, which aligns closely with the experimentally measured value of 3.78 eV. aip.orguobasrah.edu.iqdntb.gov.uauobasrah.edu.iq This wide band gap suggests a high laser damage threshold, a crucial property for materials used in high-power laser applications. aip.orguobasrah.edu.iqdntb.gov.ua

Different forms of this compound display distinct optical characteristics. For instance, the anthropogenic mineral form, Pb₂(OH)₃(NO₃), is characterized as biaxial positive, exhibiting relatively high birefringence but no discernible dispersion of its optical axes. geoscienceworld.org In contrast, another associated this compound, Pb₁₃O₈(OH)₆(NO₃)₄, is described as uniaxial negative with medium-strong birefringence. The arrangement of the planar nitrate (NO₃⁻) groups and the geometry of the lead-oxygen polyhedra within the crystal lattice are considered the primary origins of this observed optical anisotropy. uobasrah.edu.iqacs.org

Table 1: Optical Properties of Selected this compound Compounds

| Compound Formula | Optical Class | Key Optical Properties |

|---|---|---|

| Pb₁₆(OH)₁₆(NO₃)₁₆ | Uniaxial | Negative uniaxial anisotropy, Positive birefringence. aip.orguobasrah.edu.iqresearchgate.net |

| Pb₂(OH)₃(NO₃) | Biaxial | Biaxial positive, High birefringence, No discernible dispersion. geoscienceworld.org |

| Pb₁₃O₈(OH)₆(NO₃)₄ | Uniaxial | Uniaxial negative, Medium-strong birefringence. |

Advanced Spectroscopic Techniques for Local Structure and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com For this compound and related compounds, XPS is instrumental in analyzing surface chemistry, particularly in identifying the oxidation states of lead and nitrogen and understanding the formation of surface layers.

Studies on the interaction of lead surfaces with nitrate solutions have utilized XPS to characterize the resulting passive layers. Analysis of the lead surface after immersion in aqueous nitrate solutions confirmed the formation of a passive oxide layer that also contains a nitrogen compound. oup.com Specifically, XPS analysis of lead nitrate and basic lead nitrates shows broad peaks for N 1s at approximately 407 eV, which is assigned to the nitrate (NO₃⁻) group. oup.com

In a separate study, XPS was used to investigate the reaction of lead(II) oxide (PbO) particles with nitrogen dioxide. The results showed that the surface of the PbO particles reacted to form adsorbed nitrates and thin films of lead nitrate. thermofisher.com The O 1s spectrum of the reacted particles showed a new peak at 533.2 eV, consistent with the oxygen atoms in lead nitrate. thermofisher.com Concurrently, the N 1s spectrum revealed a peak at 407.1 eV, characteristic of nitrate. The Pb 4f spectrum also shifted, indicating a change in the electronic structure at the surface due to the formation of lead nitrate. thermofisher.com Analysis of the O 1s region for air-exposed lead metal often indicates that the native oxide has a high concentration of hydroxide, which is relevant to the formation of this compound.

Table 2: Representative XPS Binding Energies (eV) for Lead Nitrate Species

| Element/Orbital | Chemical State/Compound | Reported Binding Energy (eV) | Reference |

|---|---|---|---|

| N 1s | Nitrate (NO₃⁻) on Pb surface | ~407 | oup.com |

| N 1s | Nitrate (NO₃⁻) from NO₂ reaction on PbO | 407.1 | |

| O 1s | Oxygen in surface Pb(NO₃)₂ | 533.2 | |

| Pb 4f₇/₂ | PbO₂ | 137.8 | thermofisher.com |

| Pb 4f₇/₂ | Pb native oxide / 2PbCO₃·Pb(OH)₂ | 138.4 | thermofisher.com |

Note: Binding energies can vary slightly based on instrument calibration and charge referencing methods. thermofisher.comresearchgate.net

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment and dynamics in solid materials. For lead-containing compounds, ²⁰⁷Pb ssNMR is particularly valuable. The ²⁰⁷Pb nucleus has a nuclear spin of I = 1/2 and a very large chemical shift range of over 10,000 ppm, making it an extremely sensitive probe of the local electronic structure and coordination environment of the lead atom. huji.ac.ilresearchgate.net

While specific ssNMR studies focusing exclusively on this compound are not extensively documented, research on closely related lead(II) compounds, especially lead nitrate (Pb(NO₃)₂), establishes the utility of the technique. huji.ac.ilnsf.gov The isotropic chemical shift and the chemical shift anisotropy (the orientation dependence of the chemical shift) are highly sensitive to small changes in the lead coordination sphere, such as variations in Pb-O bond lengths and the geometry of the coordination polyhedron. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. It does not require long-range crystalline order, making it suitable for studying crystalline, amorphous, and liquid systems. mpg.deacs.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mpg.debeilstein-journals.org

The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. sgservice.com.twiucr.org For a compound like this compound, the Pb L₃-edge XANES spectrum would be sensitive to the valence state of lead (Pb²⁺) and the symmetry of its coordination environment with hydroxide and nitrate groups. iucr.orgscirp.org

The EXAFS region contains information about the number, type, and distance of neighboring atoms in the local coordination shells around the absorbing atom. beilstein-journals.orgresearchgate.net Analysis of the EXAFS signal can yield precise Pb-O bond lengths and coordination numbers for the first few shells of atoms surrounding the central lead atom. sgservice.com.tw This provides a detailed picture of the local atomic arrangement. For instance, a study on lead species adsorbed on oxides from a high pH solution used XAS to reveal that the structure of the adsorbed lead species was similar across different oxide substrates. scirp.org Similarly, for this compound, EXAFS could be used to determine the precise bond distances for Pb-O (from both OH⁻ and NO₃⁻) and to identify the number of nearest oxygen neighbors, offering a direct probe of the local atomic environment. sgservice.com.twscirp.org

Thermodynamic and Kinetic Behavior in Research Contexts

The study of lead hydroxide (B78521) nitrate's thermodynamic and kinetic properties is crucial for understanding its stability, formation, and transformation under various conditions. This section delves into research findings on its thermal decomposition, phase transitions, and the kinetics of its precipitation and dissolution.

Vi. Mechanistic Studies of Formation and Transformation

Hydrolysis and Polymerization Mechanisms of Lead(II) Ions in Nitrate (B79036) Solutions

The initial step in the formation of lead hydroxide (B78521) nitrate in an aqueous solution of lead(II) nitrate is the hydrolysis of the hydrated lead(II) ion, [Pb(H₂O)ₙ]²⁺. This process is initiated by the addition of a base, such as hydroxide ions (OH⁻), which leads to the deprotonation of coordinated water molecules. The hydrolysis of lead(II) has been investigated through potentiometric and enthalpimetric titrations, which have identified several key hydrolyzed species that form in solution. nih.govrsc.org

The simplest hydrolysis product is the mononuclear species, Pb(OH)⁺. nih.govresearchgate.net As the pH of the solution increases, further hydrolysis and polymerization occur, leading to the formation of various polynuclear lead(II) hydroxide complexes. These reactions can be represented by the general equilibrium:

xPb²⁺(aq) + yH₂O(l) ⇌ Pbₓ(OH)ᵧ⁽²ˣ⁻ʸ⁾⁺(aq) + yH⁺(aq)

Studies have identified several important polynuclear species in aqueous nitrate solutions. At lower pH values, dimeric and trimeric species are observed. As the concentration of hydroxide ions increases, larger and more complex polymeric structures begin to form. This polymerization involves the formation of hydroxyl bridges between lead(II) centers, leading to the creation of stable clusters.

Formation of Basic Lead(II) Nitrate Complexes and Clusters

As the hydrolysis and polymerization of lead(II) ions proceed, a variety of basic lead(II) nitrate complexes and clusters can be formed and precipitated from the solution. The specific composition and structure of these compounds are highly sensitive to the reaction conditions, particularly the pH and the molar ratio of lead to hydroxide.

At a low pH, the predominant species formed upon the addition of an alkali to a lead nitrate solution is reported to be Pb₂(OH)₂(NO₃)₂ . mdpi.com Another study identified Pb(NO₃)₂·Pb(OH)₂ as the predominant species up to the half equivalence point during the titration of lead nitrate with a hydroxide solution. rsc.org

With an increase in pH, more complex polynuclear clusters are formed. One of the well-characterized clusters is the [Pb₄(OH)₄]⁴⁺ cation. nih.gov This cluster consists of four lead atoms situated at the corners of a distorted tetrahedron, with hydroxide groups located above the faces of the Pb₄ tetrahedron. nih.gov

At even higher pH levels, further polymerization and structural rearrangements lead to the formation of more intricate clusters. One such notable species is the [Pb₆O(OH)₆]⁴⁺ cation. mdpi.com This cluster is described as having an unusual structure with an oxide ion located inside a cluster of three face-sharing PbO₄ tetrahedra. mdpi.com The formation of lead oxide hydroxide nitrates becomes more prevalent at higher pH, with lead oxide (PbO) being identified in precipitates at pH levels of 9.0 and 10.0. mdpi.com

A detailed investigation into the Pb(II)/OH⁻ system has led to the identification of several mononuclear and polynuclear species. The following table summarizes some of the key hydrolyzed lead species and their formation constants as determined in perchlorate (B79767) media, which provides a good model for the behavior in nitrate solutions when complexation with nitrate is considered. rsc.org

| Hydrolyzed Species | General Formula | Log Formation Constant (log β) | Enthalpy Change (ΔH⁰) (kJ/mol) |

| Lead(II) hydroxide | Pb(OH)⁺ | -7.8 | 24 |

| Tetranuclear lead(II) hydroxide | Pb₄(OH)₄⁴⁺ | -19.58 | 86 |

| Trinuclear lead(II) hydroxide | Pb₃(OH)₄²⁺ | -22.69 | 112 |

| Trinuclear lead(II) hydroxide | Pb₃(OH)₅⁺ | -30.8 | 146 |

| Hexanuclear lead(II) hydroxide | Pb₆(OH)₈⁴⁺ | -42.43 | 215 |

This table presents data on the formation of various hydrolyzed lead(II) species, which are precursors to the formation of lead hydroxide nitrate.

Pathways of Crystallization from Amorphous Precursors

The precipitation of basic lead nitrates often proceeds through the initial formation of an amorphous or poorly crystalline precursor phase. researchgate.net This amorphous solid can then transform into a more stable crystalline structure over time, a process influenced by factors such as aging, temperature, and the chemical environment. researchgate.net

The general mechanism of crystallization from an amorphous precursor involves several stages:

Nucleation: The formation of small, stable crystalline nuclei within the amorphous matrix. This can occur homogeneously within the bulk of the amorphous phase or heterogeneously at interfaces.

Crystal Growth: The subsequent growth of these nuclei by the addition of ions from the surrounding amorphous material.

While specific in-situ studies on the structural evolution from amorphous to crystalline this compound are not extensively detailed in the provided context, the principles of nonclassical crystallization pathways are applicable. nih.gov For instance, the transformation of an amorphous phase to a crystalline one can be driven by the rearrangement of ions and water molecules within the precursor. nih.gov The presence of a transient amorphous phase has been observed in the formation of other inorganic compounds, where it can act as a template for the final crystalline structure. epa.govresearchgate.net In some systems, the breakdown of the amorphous precursor can lead to a rapid increase in supersaturation, promoting spherulitic crystal growth. core.ac.uk It has also been noted that shock waves can induce a phase transition from a crystalline to an amorphous state in lead nitrate crystals. rsc.org

Interconversion Between Different Basic Lead Nitrate Species

The various basic lead nitrate species are not static and can undergo interconversion depending on the prevailing conditions. These transformations are primarily driven by changes in pH and the relative concentrations of lead(II) and hydroxide ions.

For example, as the pH of a solution containing lead nitrate is increased, a sequence of transformations can be observed. A species like Pb(NO₃)₂·Pb(OH)₂ , which is dominant at the half equivalence point, can transform into Pb(NO₃)₂·5Pb(OH)₂ as more base is added. rsc.org This indicates a progressive replacement of nitrate ions with hydroxide ions in the structure.

Temperature also plays a role in the stability and interconversion of these compounds. For instance, in the reaction between lead(II) oxide and aqueous lead(II) nitrate solutions, different basic lead nitrate hydrates are formed and are stable at different temperatures. One study found that Pb₂(OH)₂(NO₃)₂·H₂O is stable below 20°C, while another basic nitrate is stable between 25-30°C. researchgate.net

Vii. Advanced Applications in Functional Materials Research

Nonlinear Optical (NLO) Materials Based on Lead Hydroxide (B78521) Nitrates

The search for new nonlinear optical (NLO) materials, crucial for technologies like laser frequency conversion and optical parametric oscillation, has drawn attention to lead hydroxide nitrates. aip.org These inorganic crystals are noted for their ability to generate strong second-order NLO responses, a phenomenon that occurs in materials with a noncentrosymmetric crystal structure. aip.orgrsc.org The inherent structural characteristics of certain lead hydroxide nitrates, particularly the arrangement of nitrate (B79036) groups and lead-oxygen polyhedra, make them promising candidates for NLO applications. acs.orgnih.gov

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a new photon with twice the frequency. aip.org Several lead hydroxide nitrate compounds have been investigated for their SHG efficiency, often benchmarked against potassium dihydrogen phosphate (B84403) (KDP), a well-known NLO crystal.

One notable example, Pb₁₆(OH)₁₆(NO₃)₁₆, crystallizes in a noncentrosymmetric (acentric) space group and exhibits a large SHG response approximately 3.5 times that of KDP. aip.org Theoretical calculations for this compound show a wide energy band gap of about 3.70 eV, which is in close agreement with the measured value of 3.78 eV, confirming its high laser damage threshold. aip.org Furthermore, Pb₁₆(OH)₁₆(NO₃)₁₆ has been identified as a type I phase-matchable crystal, a critical property for efficient SHG that requires the refractive indices of the fundamental and second-harmonic waves to be matched. aip.org

Other related compounds also show significant NLO properties. The compound Pb₄(OH)₄₄, which crystallizes in the noncentrosymmetric space group Cc, has an SHG response of 0.7 times that of KDP. acs.orgnih.govfigshare.com The introduction of other elements can further tune these properties. For instance, two lanthanum lead oxide hydroxide nitrates, LaPb₈O(OH)₁₀(H₂O)₇ (1) and LaPb₈O(OH)₁₀(H₂O)₇·2H₂O (2), display SHG responses of 1.3 and 1.1 times that of KDP, respectively. nih.gov

Table 1: SHG Efficiency of Selected this compound Compounds

| Compound Formula | Crystal System / Space Group | SHG Efficiency (vs. KDP) | Phase-Matchable | Reference |

| Pb₁₆(OH)₁₆(NO₃)₁₆ | Monoclinic | ~3.5x | Type I | aip.org |

| Pb₄(OH)₄₄ | Monoclinic / Cc | 0.7x | Yes | acs.orgnih.gov |

| LaPb₈O(OH)₁₀(H₂O)₇ | Monoclinic / Cc | 1.3x | Yes | nih.gov |

| LaPb₈O(OH)₁₀(H₂O)₇·2H₂O | Orthorhombic / P2(1)2(1)2(1) | 1.1x | Yes | nih.gov |

This table is generated based on data from the referenced research articles.

The NLO response in lead hydroxide nitrates is deeply rooted in their crystal structure. The key to a strong SHG effect lies in the synergistic contribution of different structural units. acs.orgxray.cz The planar, π-conjugated nitrate ([NO₃]⁻) group is considered an excellent NLO-active unit, possessing a greater microscopic second-order susceptibility than similar groups like borates ([BO₃]³⁻) or carbonates ([CO₃]²⁻). researchgate.netresearchgate.net

The arrangement and density of these NLO-active groups are critical. An optimized alignment of the [NO₃]⁻ groups and PbOₙ polyhedra can lead to a constructive addition of their microscopic hyperpolarizabilities, resulting in a large macroscopic SHG response. researchgate.net Furthermore, significant anisotropy in the crystal's linear optical properties, such as birefringence, is crucial for achieving the phase-matching conditions necessary for practical applications. aip.org

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the search for new NLO materials. frontiersin.orgresearchgate.net These theoretical calculations allow researchers to predict the electronic and optical properties of hypothetical materials before their synthesis, accelerating the discovery process. aip.orgfrontiersin.org

For lead hydroxide nitrates, DFT calculations are used to determine key parameters like the band structure, energy band gap, and both linear and second-order optical dispersion. aip.org This provides deep insights into the structure-property relationships, helping to identify the specific structural features that give rise to the desired NLO effects. aip.orgacs.org

One promising strategy for designing novel NLO materials is chemical substitution. nih.gov By computationally modeling the replacement of cations or anions within a known crystal structure, researchers can systematically tune the material's properties. For example, substituting different metal ions into the this compound framework or creating more complex structures with additional chromophores could lead to materials with even greater SHG efficiency or better suitability for specific wavelength applications. nih.govnih.gov The introduction of excess electrons through strategic doping is another advanced computational strategy for designing high-performance NLO materials. frontiersin.org

Structure-Property Relationships for Enhanced NLO Response

Precursors for Advanced Lead-Based Compounds in Material Synthesis

This compound serves as a valuable and versatile precursor in the synthesis of a wide range of advanced lead-based materials. sciencemadness.orgresearchgate.net Its solubility and reactivity make it an ideal starting point for producing lead oxides, lead chalcogenides, and various lead-containing nanomaterials and composites. sciencemadness.orgnottingham.ac.ukmdpi.com

This compound is frequently used in the controlled synthesis of various lead oxides. For example, lead tetroxide (Pb₃O₄) nanoparticles can be manufactured through the reaction of lead nitrate with sodium hydroxide, where a lead hydroxide intermediate is formed, followed by transformation and calcination. syncsci.com Similarly, lead(II) oxide (PbO) nanostructures are fabricated using lead nitrate as the precursor and a hydroxide source like potassium hydroxide as a precipitation agent, often employing methods like sonochemistry to control particle size and morphology. nottingham.ac.uknih.govmedcraveonline.com

The utility of this compound extends to the synthesis of lead chalcogenides. Lead selenide (B1212193) (PbSe) micro-crystals have been synthesized via a solution route involving the reaction of lead nitrate and sodium selenosulfate in an alkaline solution. researchgate.net Likewise, it is a common precursor for producing lead sulfide (B99878) (PbS) nanoparticles. mdpi.com These synthesis routes often take advantage of the controlled precipitation of a lead hydroxide or related species from a lead nitrate solution, which is then converted to the desired chalcogenide.

The fabrication of one-dimensional (1D) nanostructures, such as nanowires and nanorods, has been successfully achieved using this compound as a starting material. Single-crystalline lead hydroxide nanowires, with lengths of several micrometers and diameters of tens of nanometers, have been synthesized through solution-phase chemical reactions of lead nitrate with an alkali. scientific.netsci-hub.se Interestingly, controlled experiments have shown that the presence of chloride ions in the lead nitrate precursor solution facilitates the formation of these nanowires. scientific.netsci-hub.segoogle.com

This compound is also a key component in creating more complex materials like composites. In the development of functional polymer composites, lead(II) xanthate precursors, which can be synthesized from lead nitrate, are used for the in-situ growth of PbS nanocrystals within a polymer matrix. acs.org Furthermore, in environmental applications, layered double hydroxide (LDH) composites designed for lead removal are often synthesized and tested using lead nitrate solutions as the source of lead ions. rsc.org Magnetic biochar composites have also been developed for lead adsorption, where lead nitrate is used to prepare the lead-contaminated solutions for testing the material's efficacy. nih.gov

Controlled Synthesis of Lead Oxides and Other Lead Chalcogenides

Energy-Related Applications in Research

The exploration of new materials for advanced energy storage systems is a critical area of research, driven by the need for batteries with higher energy density, longer cycle life, and improved safety. mdpi.com While direct and extensive research specifically targeting this compound as a primary active electrode material is not widely documented in mainstream literature, the characteristics of related compounds, such as layered double hydroxides (LDHs), provide a basis for its potential consideration. LDHs have attracted significant attention as a unique class of electrode materials due to their multiple cations, flexible ion exchangeability, and tunable compositions. researchgate.net These materials can facilitate both double-layer capacitance and Faradaic pseudo-capacitance, which are essential for high-performance energy storage. researchgate.net

The fundamental operation of many battery electrodes, including those in lead-acid and lithium-ion batteries, involves solid-state redox reactions where ions are reversibly inserted and de-inserted from the crystal structure of the active material. acs.org Materials for cathode applications are selected for their high reactivity with lithium (in Li-ion batteries), high voltage, and structural stability during charging and discharging. mdpi.com The layered structure of compounds like hydroxides and nitrates could theoretically offer channels for ion diffusion, a key characteristic for an electrode material. mdpi.com For instance, the operation of a lead-acid battery involves the dissolution and reprecipitation of lead sulfate (B86663) and lead dioxide. acs.org Research into alternative electrode materials is ongoing, with a focus on novel compounds that can offer improved capacity and stability. acs.org Given the electrochemical activity of lead and the layered structural possibilities of a hydroxide nitrate compound, it represents a theoretical candidate for investigation within the broader search for next-generation battery materials.

In the field of photovoltaics, this compound is relevant primarily through its connection to the synthesis of perovskite solar cells (PSCs). Perovskite materials, which have a characteristic ABX₃ crystal structure where 'B' is often a metal cation like lead, are a major breakthrough in solar technology due to their excellent light absorption and charge transport properties. lumtec.com.tw Research has focused on developing more economical and environmentally friendly methods for fabricating these cells.

A significant development is the use of an aqueous lead nitrate (Pb(NO₃)₂) precursor to replace conventional, more toxic organic solvent-based systems like lead iodide (PbI₂) in dimethylformamide (DMF). mdpi.comrsc.org This approach not only reduces the reliance on toxic organic solvents but also has the potential to lower manufacturing costs. mdpi.com In this process, a film of Pb(NO₃)₂ is first deposited and then converted into the desired methylammonium (B1206745) lead iodide (MAPbI₃) perovskite material. rsc.org Studies have demonstrated that by carefully controlling the morphology and surface coverage of the initial lead nitrate film, a power conversion efficiency of over 18% can be achieved in lab-scale cells. mdpi.com

While the primary precursor is lead nitrate, related lead species can form during the lifecycle of the solar cell. For example, studies on the environmental impact of PSCs have found that in the presence of water, the lead in perovskite materials can leach and form other compounds, including lead hydroxide. nih.gov Furthermore, analytical studies of lead iodide precursors have identified hydroxide anions as potential impurities that can affect the final quality of the perovskite material. acs.org This indicates that the chemistry of lead hydroxides and nitrates is closely intertwined in the fabrication and degradation pathways of perovskite-based photovoltaic devices.

Potential in Advanced Battery Electrode Materials Research

Radiation Shielding Material Development

The high atomic number (Z=82) and density of lead make it an effective material for shielding against ionizing radiation like X-rays and gamma rays. semanticscholar.orgmdpi.com Research into radiation shielding materials seeks to incorporate lead compounds into various matrices, particularly polymers, to create lightweight, flexible, and cost-effective alternatives to pure lead sheets. naturalspublishing.com

Lead compounds, including lead nitrate, are integrated as fillers into polymer matrices to enhance their radiation attenuation capabilities. mdpi.com The principle is that the high-Z filler significantly increases the probability of interaction with photons, thereby absorbing or scattering the radiation. mdpi.com Various polymers have been used as the matrix material, each offering different mechanical or chemical properties.

Research has demonstrated the successful preparation of composites using:

Styrene-butadiene rubber (SBR): Composites prepared with SBR and varying weight percentages of lead nitrate (from 30% to 70%) have been studied for gamma-radiation shielding. scirp.orgscirp.orgscirp.org

Polymer Aprons: A composite made from cassava starch, glycerin, and lead nitrate filler has been synthesized to create more comfortable and flexible radiation-shielding aprons for medical and industrial use. semanticscholar.orgresearchgate.net

Epoxy Resin: Microsized lead (II) oxide (PbO) particles dispersed in an epoxy polymer matrix have been shown to be effective for shielding against gamma rays from various sources. nsps.org.ng

Polyvinyl Acetate (B1210297): The addition of up to 30% by weight of lead nitrate to polyvinyl acetate has been shown to increase the material's attenuation coefficient. mdpi.com

These studies collectively show that increasing the concentration of the lead-based filler within the polymer composite results in better radiation attenuation properties. mdpi.comnsps.org.ngresearchgate.net The resulting materials offer a promising alternative to traditional lead shielding, combining the effectiveness of lead with the versatility of polymers. naturalspublishing.comd-nb.info

The effectiveness of a material in shielding against gamma radiation is quantified by several key parameters. Research on polymer composites filled with lead compounds like lead nitrate and lead oxide involves the experimental measurement and theoretical calculation of these parameters across a range of photon energies.

Key findings from these characterization studies include:

Mass and Linear Attenuation Coefficients (μm, μ): These coefficients measure the fraction of radiation attenuated per unit mass or unit thickness of the material. Studies consistently show that both μm and μ increase as the concentration of the lead filler in the polymer composite increases. scirp.orgscirp.orgnsps.org.ng For example, in a study using SBR with lead nitrate, the mass attenuation coefficient was observed to increase with higher concentrations of lead nitrate at photon energies of 511 and 661.6 keV. scirp.org

Effective Atomic Number (Zeff) and Electron Density (Neff): Zeff represents the average atomic number of the composite material for photon interactions, while Neff is the number of electrons per unit mass. Both Zeff and Neff are observed to increase with a higher weight percentage of the lead filler. scirp.orgscirp.orgresearchgate.netresearchgate.net This increase signifies a higher probability of photon interaction, particularly through the photoelectric effect. d-nb.info

Half-Value Layer (HVL) and Tenth-Value Layer (TVL): The HVL is the thickness of material required to reduce the radiation intensity to half its initial value, while the TVL is the thickness needed to reduce it to one-tenth. Lower HVL and TVL values indicate better shielding capability. mdpi.com Research on polymer aprons with lead nitrate filler showed that the HVL decreased as the filler concentration increased. semanticscholar.orgresearchgate.net Similarly, studies on polyester (B1180765) composites with lead oxide demonstrated that the composite with the highest PbO concentration had the lowest HVL and TVL values. mdpi.com

The data below, derived from studies on lead nitrate and lead oxide composites, illustrates these trends.

Table 1: Gamma-Ray Shielding Properties of SBR/Lead Nitrate Composites at 661.6 keV (Data adapted from studies on Styrene-butadiene rubber composites)

| Filler Content (% wt. Pb(NO₃)₂) | Experimental Mass Attenuation Coefficient (μm) (cm²/g) | Effective Atomic Number (Zeff) |

| 30 | ~0.090 | ~18 |

| 50 | ~0.095 | ~25 |

| 70 | ~0.100 | ~35 |

Note: Values are approximate and interpolated from graphical data in cited research for illustrative purposes. scirp.orgresearchgate.net

Table 2: Shielding Parameters for Polymer/Lead Nitrate Apron Composites (Data adapted from studies on polymer apron composites for X-Ray shielding)

| Filler Content (% wt. Pb-nitrate) | Attenuation Coefficient (μ) (cm⁻¹) | Half-Value Layer (HVL) (cm) | Radiation Absorption (%) |

| 2% | - | - | ~15% |

| 4% | - | - | ~20% |

| 6% | 1.248 | 0.54 | 25% |

Note: Data from a study using an X-ray source. The attenuation coefficient and HVL were reported for the optimal 6% concentration. semanticscholar.orgresearchgate.net

These characterization studies confirm that integrating lead compounds into polymer matrices produces effective, lightweight, and versatile radiation shielding materials, with shielding effectiveness being directly proportional to the concentration of the lead filler. researchgate.netd-nb.info

Viii. Environmental Research Perspectives

Environmental Fate and Speciation of Lead Hydroxide (B78521) Nitrate (B79036)

Lead (II) nitrate is an inorganic compound that can enter the environment through industrial wastewater, such as from metal plating, battery manufacturing, and mining operations. researchgate.net Its presence in aquatic and soil systems is a significant concern due to the toxicity of lead. The environmental behavior of lead hydroxide nitrate is dictated by the chemical properties of its constituent ions: lead (Pb²⁺), hydroxide (OH⁻), and nitrate (NO₃⁻).

In aqueous environments, the speciation of lead is heavily dependent on the pH of the water. gov.bc.ca In acidic conditions (pH < 6), the dominant species is the free divalent lead cation (Pb²⁺). journal-aquaticscience.comresearchgate.net As the pH increases into the neutral and alkaline range, lead undergoes hydrolysis, forming various lead hydroxide complexes. researchgate.net The transformation of lead nitrate in water can lead to the precipitation of basic lead nitrates, such as lead hydroxide nitrates and lead oxide hydroxide nitrates. researchgate.netmdpi.comdntb.gov.uacienve.org.tw

The solubility of lead compounds is a critical factor in their environmental fate. cdc.gov While lead nitrate is soluble, lead hydroxides and carbonates have limited solubility. mst.dk In freshwater, under acidic conditions, Pb²⁺ is the predominant form. However, in alkaline waters, lead carbonate (PbCO₃) and lead hydroxide (Pb(OH)₂) are more common. gov.bc.cajournal-aquaticscience.com The nitrate component (NO₃⁻) is highly soluble and mobile in water and soil, and it does not readily adsorb to soil particles.

In soil systems, lead is generally considered to have low mobility due to strong adsorption to soil particles and the formation of insoluble precipitates. cdc.govmst.dk The primary sinks for lead in the environment are soil and sediments. cdc.gov The transformation of this compound in soil will be influenced by factors such as soil pH, the presence of other ions (e.g., carbonates, sulfates, phosphates), and the amount of organic matter. mst.dk Lead can form very sparingly soluble salts like lead phosphates and lead carbonate, which immobilizes the lead. mst.dk Acidic conditions can increase the mobility of lead in soil, potentially leading to leaching into groundwater. cdc.gov

Table 1: Dominant Lead Species at Various pH Levels in Aqueous Systems

| pH Range | Dominant Lead Species |

|---|---|

| < 6 | Pb²⁺ |

| 6 - 8 | Pb(OH)⁺, Pb(OH)₂ (colloidal) |

| > 8 | Pb(OH)₂, PbCO₃ |

This table provides a simplified overview. The exact speciation can be influenced by other factors such as the presence of other ions and organic matter.

Natural organic matter (NOM), such as humic and fulvic acids, plays a significant role in the speciation and transport of lead in the environment. mdpi.com NOM can form stable complexes with lead ions, which can either increase or decrease their mobility. mdpi.comresearchgate.net The formation of lead-NOM complexes can keep lead in the dissolved phase, facilitating its transport in surface and groundwaters. researchgate.net However, NOM can also adsorb onto mineral surfaces, and in doing so, can also bind lead, effectively immobilizing it. mdpi.com

Lead ions and their hydroxide species can adsorb onto the surfaces of minerals, particularly clay minerals and iron and manganese oxides. mst.dkmdpi.com This adsorption is a key process in retaining lead in soils and sediments. mst.dk In the context of mineral flotation, lead nitrate is used as an activator where lead ions, including hydrolyzed species like Pb(OH)⁺, adsorb onto mineral surfaces, creating active sites for the attachment of collectors. mdpi.comnih.gov This demonstrates the strong affinity of lead species for mineral surfaces. The interaction is often electrostatic, with positively charged lead species binding to negatively charged sites on minerals. mdpi.com

The adsorption of lead to soil and sediment particles is a primary mechanism for its immobilization in the environment. cdc.gov This process is influenced by the pH of the system, the cation exchange capacity of the soil, and the presence of competing ions. At higher pH values (above 5.5), where lead hydroxide species are more prevalent, adsorption tends to increase. researchgate.netscielo.org.mx

Desorption, the release of adsorbed lead back into the solution, can occur if environmental conditions change. A decrease in pH is a major factor that can trigger the desorption of lead, as the increased concentration of H⁺ ions can compete with lead for binding sites. mst.dk Changes in the ionic strength of the water or the introduction of strong complexing agents can also lead to the desorption of lead. While lead is generally considered to have low mobility, these desorption processes can remobilize lead, making it available for uptake by organisms. cdc.gov The desorption of the nitrate component is generally high due to its high solubility and weak interaction with soil particles.

Interactions with Natural Organic Matter and Mineral Surfaces

Remediation Technologies for Lead-Contaminated Media

Several methods exist for the removal of lead and nitrate from contaminated water, including chemical precipitation, adsorption, ion exchange, and reverse osmosis. researchgate.netmdpi.com Among these, chemical precipitation is a widely used and cost-effective technique. samcotech.comalantech.in

Hydroxide precipitation is a common and effective method for removing dissolved heavy metals like lead from wastewater. samcotech.comalantech.insrce.hr The process involves adding a precipitating agent, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), to the wastewater. srce.hrsciforschenonline.org This raises the pH, causing the dissolved metal ions to react with hydroxide ions (OH⁻) to form insoluble metal hydroxide precipitates. alantech.inwaterandwastewater.com These solid particles can then be separated from the water through processes like sedimentation or filtration. samcotech.com